molecular formula C12H2F8S2 B12802752 Octafluoro-4,4'-biphenyldithiol CAS No. 21386-21-0

Octafluoro-4,4'-biphenyldithiol

Katalognummer: B12802752
CAS-Nummer: 21386-21-0
Molekulargewicht: 362.3 g/mol
InChI-Schlüssel: BMXRSRJBJWJONO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octafluoro-4,4’-biphenyldithiol: is a chemical compound with the molecular formula C12H2F8S2 and a molecular weight of 362.262 g/mol This compound is characterized by the presence of eight fluorine atoms and two thiol groups attached to a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Octafluoro-4,4’-biphenyldithiol typically involves the introduction of thiol groups into a fluorinated biphenyl precursor. One common method involves the reaction of octafluoro-4,4’-biphenyl with thiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol groups .

Industrial Production Methods: Industrial production of Octafluoro-4,4’-biphenyldithiol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Octafluoro-4,4’-biphenyldithiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: Octafluoro-4,4’-biphenyldithiol is used in the synthesis of advanced materials, including self-assembled monolayers and molecular junctions. Its unique electronic properties make it a valuable component in the development of molecular electronics .

Biology and Medicine: While its primary applications are in materials science, research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors and diagnostic tools .

Industry: In the industrial sector, Octafluoro-4,4’-biphenyldithiol is used in the production of specialized coatings and surface treatments. Its ability to form stable monolayers makes it ideal for applications requiring precise surface modifications .

Wirkmechanismus

The mechanism by which Octafluoro-4,4’-biphenyldithiol exerts its effects is primarily related to its ability to form strong bonds with metal surfaces through its thiol groups. This property is exploited in the formation of self-assembled monolayers, which are used to modify surface properties and enhance the performance of electronic devices. The molecular targets include metal surfaces, and the pathways involved are related to surface chemistry and molecular interactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Octafluoro-4,4’-biphenyldithiol is unique due to the presence of both fluorine atoms and thiol groups, which impart distinct electronic and chemical properties. This combination makes it particularly suitable for applications in molecular electronics and surface science .

Eigenschaften

CAS-Nummer

21386-21-0

Molekularformel

C12H2F8S2

Molekulargewicht

362.3 g/mol

IUPAC-Name

2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-sulfanylphenyl)benzenethiol

InChI

InChI=1S/C12H2F8S2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H

InChI-Schlüssel

BMXRSRJBJWJONO-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)F)S)F)F)C2=C(C(=C(C(=C2F)F)S)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.